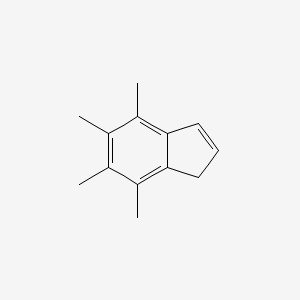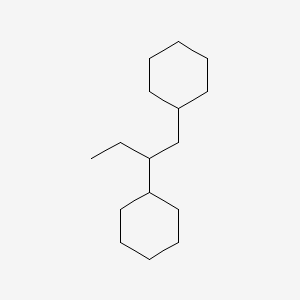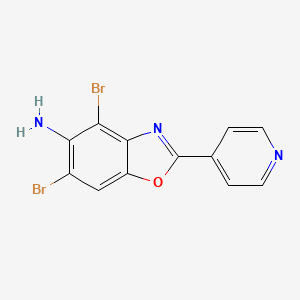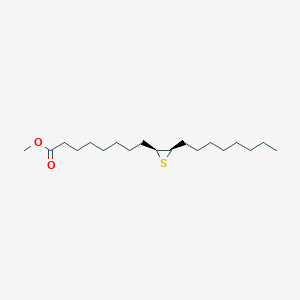![molecular formula C8H15N B13811991 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) is a bicyclic compound that features a nitrogen atom within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reaction Time: Several hours to ensure complete reduction.
Industrial Production Methods
While specific industrial production methods for 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) are not extensively documented, the scalable approach developed for its synthesis suggests that it can be produced in larger quantities using similar reduction techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) undergoes various chemical reactions, including:
Reduction: As mentioned, the reduction of nitriles to amines.
Substitution: The nitrogen atom in the structure can participate in nucleophilic substitution reactions.
Oxidation: Potential oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in THF or diethyl ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include amines, substituted derivatives, and oxidized compounds .
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) has several applications in scientific research:
Medicinal Chemistry: It has been incorporated into the structure of antihistamine drugs like Rupatidine, improving their physicochemical properties.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific characteristics.
Biological Studies: The compound’s bioisosteric properties allow it to mimic certain biological molecules, making it useful in drug design and development.
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) involves its interaction with molecular targets in biological systems. The nitrogen atom within its structure can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) is unique due to its bicyclic structure and the presence of a nitrogen atom. Similar compounds include:
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom but shares a similar bicyclic framework.
Pyridine: A monocyclic compound with a nitrogen atom, often used in medicinal chemistry.
Bicyclo[2.2.2]octane: Another bicyclic compound with different ring sizes and properties.
These comparisons highlight the unique structural and functional properties of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI), making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
1,5-dimethyl-3-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H15N/c1-7-3-8(2,4-7)6-9-5-7/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
WACADVNFKQVOQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(CNC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
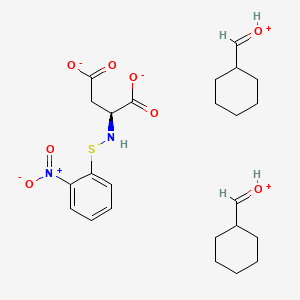
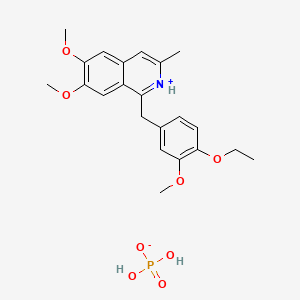


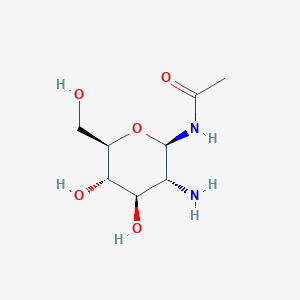
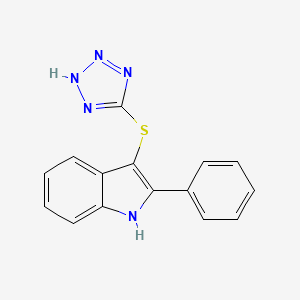
![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
